molecular formula C14H21N5O5 B114945 N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azalysine 4-nitrophenyl ester CAS No. 142182-00-1

N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azalysine 4-nitrophenyl ester

Cat. No. B114945
M. Wt: 339.35 g/mol
InChI Key: WFAQCTDDGPWBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azalysine 4-nitrophenyl ester, commonly known as DMAPA-Nosyl, is a chemical compound used in various scientific research applications. It is a highly reactive reagent that is used in the synthesis of peptides and other organic compounds.

Mechanism Of Action

DMAPA-Nosyl acts as a protecting group for the amino group of lysine in peptide synthesis. It reacts with the amino group of lysine to form a stable carbamate linkage. This protects the amino group from any unwanted reactions during the synthesis process. The protecting group can be removed by treatment with a mild base such as hydroxylamine.

Biochemical And Physiological Effects

DMAPA-Nosyl does not have any known biochemical or physiological effects. It is used solely as a reagent in scientific research.

Advantages And Limitations For Lab Experiments

DMAPA-Nosyl is a highly reactive reagent that is easy to use in peptide synthesis. It is stable under a wide range of reaction conditions and can be easily removed by treatment with a mild base. However, DMAPA-Nosyl is expensive and may not be suitable for large-scale synthesis.

Future Directions

There are several future directions for the use of DMAPA-Nosyl in scientific research. One direction is the development of new protecting groups for the amino group of lysine. Another direction is the use of DMAPA-Nosyl in the synthesis of other organic compounds such as esters and amides. Additionally, DMAPA-Nosyl can be used in the development of new drugs and therapeutics.

Synthesis Methods

DMAPA-Nosyl is synthesized by reacting N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azalysine with 4-nitrophenyl chloroformate. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified by column chromatography to obtain pure DMAPA-Nosyl.

Scientific Research Applications

DMAPA-Nosyl is widely used in scientific research for the synthesis of peptides and other organic compounds. It is used as a protecting group for the amino group of lysine in peptide synthesis. DMAPA-Nosyl is also used in the synthesis of other organic compounds such as esters and amides.

properties

CAS RN

142182-00-1

Product Name

N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azalysine 4-nitrophenyl ester

Molecular Formula

C14H21N5O5

Molecular Weight

339.35 g/mol

IUPAC Name

(4-nitrophenyl) N-(4-aminobutyl)-N-(dimethylcarbamoylamino)carbamate

InChI

InChI=1S/C14H21N5O5/c1-17(2)13(20)16-18(10-4-3-9-15)14(21)24-12-7-5-11(6-8-12)19(22)23/h5-8H,3-4,9-10,15H2,1-2H3,(H,16,20)

InChI Key

WFAQCTDDGPWBGM-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NN(CCCCN)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CN(C)C(=O)NN(CCCCN)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Other CAS RN

142182-00-1

synonyms

N(alpha)(N,N-dimethylcarbamoyl)-alpha-azalysine 4-nitrophenyl ester
NDCANP

Origin of Product

United States

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